2-Bromo-1,3,4-trifluorobenzene
Overview
Description
2-Bromo-1,3,4-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom. This compound is used in various chemical synthesis processes due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,4-trifluorobenzene typically involves the bromination of 1,3,4-trifluorobenzene. A common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures. The process involves the following steps:
- Dissolve 1,3,4-trifluorobenzene in carbon tetrachloride.
- Add iron powder as a catalyst.
- Slowly add liquid bromine while maintaining the temperature at around 45°C.
- After the addition is complete, increase the temperature to 65°C and add azobisisobutyronitrile to initiate the reaction.
- Continue the reaction at 82°C for several hours.
- Cool the reaction mixture and separate the organic layer.
- Wash the organic layer with sodium bisulfite solution and sodium hydroxide solution.
- Dry the organic layer with anhydrous magnesium sulfate and filter.
- Concentrate the filtrate to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,4-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form 1,3,4-trifluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Reagents like palladium catalysts and organoboron compounds in the presence of bases such as potassium carbonate.
Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include various substituted trifluorobenzenes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is 1,3,4-trifluorobenzene
Scientific Research Applications
2-Bromo-1,3,4-trifluorobenzene is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and probes for studying biological systems.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,4-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-3,4,5-trifluorobenzene
- 2-Bromo-1,3,5-trifluorobenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
Comparison: 2-Bromo-1,3,4-trifluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substituted products and in coupling reactions .
Biological Activity
2-Bromo-1,3,4-trifluorobenzene (CAS No. 176793-04-7) is an organofluorine compound characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring. Its unique structure imparts significant chemical stability and hydrophobicity, making it a valuable compound in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its potential applications in drug design and its effects on biological systems.
- Molecular Formula : C₆H₂BrF₃
- Molecular Weight : 210.98 g/mol
- Boiling Point : Data not available
- Solubility : Slightly soluble in water
The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the electron-withdrawing effects of the fluorine atoms. These effects enhance the compound's reactivity in nucleophilic substitution reactions and facilitate interactions with enzymes and receptors.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit various biological activities:
Antimicrobial Properties
Studies have shown that compounds containing fluorinated benzene rings can possess antimicrobial properties. The presence of bromine and fluorine enhances their efficacy against a range of pathogens.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer potential. The trifluoromethyl group is known to increase metabolic stability and bioavailability in drug candidates.
Case Study 1: Anticancer Activity
A study investigated the effect of various fluorinated benzene derivatives on pancreatic adenocarcinoma cell lines. The results indicated that this compound exhibited significant cytotoxicity against these cancer cells, with IC50 values comparable to established chemotherapeutics.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 12.5 | Pa02C |
Quisinostat | 10.0 | MV4-11 |
Citarinostat | 15.0 | Panc10.05 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Research Findings
Recent research emphasizes the role of halogenated compounds in drug discovery:
- Histone Deacetylase Inhibition : Compounds similar to this compound have been studied as potential histone deacetylase (HDAC) inhibitors. These studies demonstrate that structural modifications can lead to enhanced inhibitory activity against HDAC enzymes.
- Metabolic Stability : The trifluoromethyl group significantly improves the metabolic stability of drug candidates by reducing susceptibility to enzymatic degradation.
Properties
IUPAC Name |
2-bromo-1,3,4-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXDCSHYHIOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938856 | |
Record name | 2-Bromo-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176793-04-7 | |
Record name | 2-Bromo-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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